molecular formula C26H18N6O3S2 B12619059 C26H18N6O3S2

C26H18N6O3S2

Cat. No.: B12619059
M. Wt: 526.6 g/mol
InChI Key: IYZXKBPFYAXYDM-UHFFFAOYSA-N
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Description

The compound with the molecular formula C26H18N6O3S2 is a complex organic molecule that has garnered attention in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple aromatic rings, nitrogen atoms, and sulfur atoms. Its unique composition makes it a subject of interest for studies in chemistry, biology, medicine, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C26H18N6O3S2 typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:

    Condensation Reactions: Initial steps often involve the condensation of aromatic amines with aldehydes or ketones to form Schiff bases.

    Cyclization Reactions: These intermediates undergo cyclization reactions in the presence of catalysts to form the core structure of the compound.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of This compound may involve large-scale batch processes or continuous flow reactors. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:

    Batch Processing: Suitable for small to medium-scale production, allowing for precise control over reaction conditions.

    Continuous Flow Reactors: Ideal for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

C26H18N6O3S2: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

C26H18N6O3S2: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of C26H18N6O3S2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

C26H18N6O3S2: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include those with aromatic rings and nitrogen or sulfur atoms, such as and .

    Uniqueness: The presence of specific functional groups and the overall molecular architecture of contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H18N6O3S2

Molecular Weight

526.6 g/mol

IUPAC Name

N-[3-(4-phenoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C26H18N6O3S2/c33-37(34,23-12-6-11-22-24(23)31-36-30-22)32-26-25(28-20-9-4-5-10-21(20)29-26)27-17-13-15-19(16-14-17)35-18-7-2-1-3-8-18/h1-16H,(H,27,28)(H,29,32)

InChI Key

IYZXKBPFYAXYDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC6=NSN=C65

Origin of Product

United States

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